molecular formula C19H14Cl2N6O B2809557 3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-76-3

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2809557
CAS No.: 881073-76-3
M. Wt: 413.26
InChI Key: ZEGBJMHBCGKJPK-UHFFFAOYSA-N
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Description

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is recognized in chemical research as a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. The primary research value of this inhibitor lies in its application for investigating B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. By potently inhibiting BTK, it effectively blocks downstream survival and proliferation signals in cancerous B-cells. Furthermore, its utility extends to basic research in immunology, where it is used to dissect the role of BTK in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, as BTK is also critical for Fc receptor signaling in innate immune cells like macrophages. This makes the compound a valuable pharmacological tool for pre-clinical mechanistic studies and for validating BTK as a therapeutic target in various experimental models.

Properties

IUPAC Name

3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-5-6-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-2-4-13(20)7-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGBJMHBCGKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Chlorination: The pyrazolo[3,4-d]pyrimidine core is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position.

    Coupling with benzohydrazide: The chlorinated pyrazolo[3,4-d]pyrimidine is then coupled with benzohydrazide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, sodium methoxide, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific biological context and the type of cancer being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Compounds and Activities:
Compound Name Molecular Formula Key Substituents Biological Activity (IC50/Activity Range) Reference ID
Target Compound : 3-Chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide Not explicitly provided - 3-Chloro-4-methylphenyl (pyrazolo core)
- 3-Chlorobenzohydrazide
Likely antitumor (inferred from analogues)
VIIa: 2-Hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazone C19H14ClN5O - 4-Chlorophenyl (pyrazolo core)
- 2-Hydroxybenzaldehyde hydrazone
Antitumor (IC50: 0.326–4.31 µM, 57 cell lines)
N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxy-benzohydrazide C20H17ClN6O2 - 3-Chloro-4-methylphenyl (pyrazolo core)
- 4-Methoxybenzohydrazide
Structural analogue; activity not reported
2-Chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide C19H13Cl2N5O - 4-Chlorophenyl (pyrazolo core)
- 2-Chlorobenzohydrazide
Structural analogue; activity not reported
1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-pyrazolo[3,4-d]pyrimidine (3d) C19H12ClN5S - 4-Chlorophenyl (pyrazolo core)
- Benzothiazole substituent
Antimicrobial (active against P. aeruginosa)
Analysis:
  • Hydrazide Modifications : Replacing the 2-hydroxybenzaldehyde hydrazone (VIIa) with a 3-chlorobenzohydrazide (target compound) could reduce polarity, affecting solubility but increasing metabolic stability . The 4-methoxy analogue () introduces an electron-donating group, which may alter binding affinity to kinase targets like TRAP1 .

Pharmacokinetic and Stability Considerations

  • Mitochondrial Permeability : Pyrazolo[3,4-d]pyrimidine-6-amine derivatives () demonstrate mitochondrial permeability, critical for targeting TRAP1 in cancer. The hydrazide group in the target compound may reduce permeability compared to amine derivatives but improve plasma stability .
  • Molecular Weight and Solubility : The target compound’s molecular weight (~408–409 g/mol, inferred from ) is lower than sulfonamide derivatives (e.g., 589.1 g/mol in ), suggesting better bioavailability .

Activity Against Diverse Therapeutic Targets

  • Antitumor Activity : Compound VIIa () shows broad-spectrum cytotoxicity, highlighting the pyrazolo[3,4-d]pyrimidine scaffold’s versatility. The target compound’s chloro and methyl groups may enhance selectivity for specific kinases or tumor cell lines .
  • Antimicrobial Activity: Benzothiazole-pyrazolo[3,4-d]pyrimidine hybrids (e.g., 3d) inhibit P. aeruginosa and C. albicans, suggesting that substituents on the pyrazolo core dictate target specificity .

Q & A

Q. What structural features of 3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide contribute to its potential biological activity?

The compound’s activity arises from its pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry. Substituents such as the chloro groups at the 3-position of both phenyl rings and the methyl group on the 4-methylphenyl moiety enhance lipophilicity and target binding affinity. The benzohydrazide linker facilitates interactions with enzymes like kinases through hydrogen bonding .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Reaction conditions : Use dry acetonitrile or dichloromethane as solvents to minimize side reactions .
  • Temperature control : Maintain temperatures between 80–110°C during coupling reactions to balance reaction rate and byproduct formation .
  • Purification : Recrystallization from acetonitrile or chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution) and IR for functional group validation (e.g., hydrazide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC with C18 columns (gradient: water/acetonitrile + 0.1% TFA) monitors reaction progress and purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

  • Chloro substituents : Replacing 3-chloro with 4-fluoro reduces steric hindrance, improving kinase inhibition (IC₅₀ values drop from 120 nM to 45 nM in EGFR mutants) .
  • Benzohydrazide linker : Substitution with trifluoromethyl groups enhances metabolic stability (t₁/₂ increases from 2.1 to 6.8 hours in microsomal assays) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., N-methyl vs. N-cyclohexyl variants) to isolate substituent-specific effects .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., CDK2 vs. CDK4) using software like AutoDock Vina to prioritize substituents with ΔG < -9 kcal/mol .
  • QSAR models : Correlate logP values (2.5–4.0) with cytotoxicity (e.g., IC₅₀ < 1 µM in HeLa cells) to optimize lipophilicity .

Methodological Recommendations

  • Synthetic challenges : For regioselective pyrazole ring formation, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to avoid positional isomers .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay robustness .

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